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Compound of Interest

Compound Name:
3-(4-CHLORO-3-

FLUOROPHENYL)PROPANAL

CAS No.: 1057671-10-9

Cat. No.: B2604253

Get Quote

Advanced Synthesis, Reactivity Profile, and
Pharmaceutical Applications
Chemical Identity & Structural Analysis[1]
4-Chloro-3-fluorobenzenepropanal (IUPAC: 3-(4-chloro-3-fluorophenyl)propanal) represents

a specialized halogenated hydrocinnamaldehyde derivative. In modern medicinal chemistry,

this scaffold serves as a critical "linker-tail" motif, particularly in the design of kinase inhibitors

and G-protein coupled receptor (GPCR) antagonists where metabolic stability and lipophilic

tuning are paramount.
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Property Specification

IUPAC Name 3-(4-chloro-3-fluorophenyl)propanal

Common Name 4-Chloro-3-fluorohydrocinnamaldehyde

Molecular Formula C₉H₈ClFO

Molecular Weight 200.62 g/mol

CAS Number
Not widely listed; Analogous to Alcohol

1057671-57-4

Predicted LogP 2.8 ± 0.4 (Lipophilic)

H-Bond Donors/Acceptors 0 / 2

Rotatable Bonds 3

Electronic & Conformational Logic
The juxtaposition of the chlorine (C-4) and fluorine (C-3) atoms creates a unique electronic

environment:

Metabolic Blockade: The C-4 chlorine atom effectively blocks para-hydroxylation, a common

metabolic clearance pathway for phenyl-alkyl drugs (CYP450 mediated).

Electronic Tuning: The C-3 fluorine exerts a strong inductive electron-withdrawing effect (-I)

without adding significant steric bulk (Van der Waals radius: F ≈ 1.47 Å vs H ≈ 1.20 Å),

slightly increasing the acidity of the benzylic protons and modulating the lipophilicity of the

phenyl ring.

Aldehyde Reactivity: The propanal chain places the reactive carbonyl three carbons away

from the ring, isolating it from direct resonance effects of the halogens, thereby maintaining

standard aliphatic aldehyde reactivity (susceptible to nucleophilic attack and oxidation).

Strategic Synthesis & Process Optimization
Direct commercial sourcing of the aldehyde is often plagued by purity issues due to oxidation

(forming the corresponding benzenepropanoic acid). Therefore, in-situ generation or fresh
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synthesis from the stable alcohol precursor is the industry standard for high-reliability

applications.

Retrosynthetic Analysis (Graphviz)
The most robust route avoids direct reduction of conjugated cinnamaldehydes (which risks

over-reduction or dehalogenation) and instead utilizes the oxidation of the saturated alcohol.

Target: 4-Chloro-3-fluorobenzenepropanal
(Sensitive Aldehyde)

Precursor: 4-Chloro-3-fluorobenzenepropanol
(Stable Alcohol)

Swern/Dess-Martin Oxidation
(Avoids over-oxidation)

Intermediate: Ethyl 3-(4-chloro-3-fluorophenyl)propanoate

LiAlH4 Reduction

Start: 4-Chloro-3-fluorocinnamic Acid

Selective Hydrogenation
(Pd/C or Rh/Al2O3)

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy prioritizing the stable alcohol intermediate to ensure aldehyde

purity at the point of use.

Recommended Protocol: Parikh-Doering Oxidation
While Swern oxidation is standard, the Parikh-Doering method (SO₃·Pyridine) is preferred for

this substrate in process chemistry due to milder conditions (0°C to RT) and easier scale-up

compared to the cryogenic requirements of Swern (-78°C).
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Reagents:

Substrate: 3-(4-chloro-3-fluorophenyl)propan-1-ol (1.0 equiv)

Oxidant: Sulfur trioxide pyridine complex (SO₃·Py, 3.0 equiv)

Base: Diisopropylethylamine (DIPEA, 6.0 equiv)

Solvent: DMSO / Dichloromethane (1:4 v/v)

Step-by-Step Methodology:

Preparation: Dissolve 3-(4-chloro-3-fluorophenyl)propan-1-ol (10 mmol) in anhydrous CH₂Cl₂

(40 mL) and DMSO (10 mL) under N₂ atmosphere.

Activation: Cool the solution to 0°C. Add DIPEA (60 mmol) dropwise.

Oxidation: Add SO₃·Py complex (30 mmol) in small portions over 15 minutes. The reaction is

exothermic; maintain internal temperature <10°C.

Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC

(Hexane/EtOAc 4:1). The alcohol (Rf ~0.2) should disappear, converting to the aldehyde (Rf

~0.6).

Quench: Quench with saturated aqueous NH₄Cl (50 mL).

Extraction: Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Flash chromatography on silica gel (eluent: 5-10% EtOAc in Hexanes). Note:

Aldehydes oxidize on silica; minimize column time.

Self-Validating Checkpoint:

¹H NMR (CDCl₃): Look for the diagnostic triplet aldehyde proton at δ 9.8 ppm (t, J=1.5 Hz).

The methylene protons α to the carbonyl should appear as a multiplet around δ 2.8 ppm.

Reactivity Profile in Drug Discovery[2]
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The 4-chloro-3-fluorobenzenepropanal scaffold is primarily utilized as a "warhead delivery

system" or a lipophilic linker.

Functionalization Pathways

4-Chloro-3-fluorobenzenepropanal

Reductive Amination
(amine + NaBH(OAc)3)

Wittig Olefination
(Ph3P=CH-R)

Pinnick Oxidation
(NaClO2)

Secondary Amines
(Kinase Linkers)

Styryl Derivatives

Propanoic Acid Derivatives
(CRTH2 Antagonists)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways. The Reductive Amination route is the most common

entry point for medicinal chemistry libraries.

Case Study: Reductive Amination
The most frequent application is coupling this aldehyde with piperidines or piperazines to form

receptor ligands.

Mechanism: Formation of an iminium ion intermediate followed by reduction.

Critical Parameter: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. STAB is mild

enough to reduce the imine without reducing the aldehyde (chemoselectivity) or

dehalogenating the aromatic ring.

Handling, Stability & Safety (SDS Summary)
As a halogenated aldehyde, this compound requires specific handling protocols to maintain

integrity and ensure safety.[1]
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Hazard Class Risk Description Mitigation Strategy

Stability Air-sensitive (Auto-oxidation)
Store under Argon/Nitrogen at

-20°C.

Acute Toxicity Irritant (Skin/Eye/Respiratory)
Use fume hood. Wear nitrile

gloves and safety glasses.

Reactivity
Incompatible with strong

oxidizers/bases

Avoid contact with peroxides or

caustic bases.

Storage Protocol: If the aldehyde must be stored for >24 hours, it is recommended to store it as

the sodium bisulfite adduct (solid), which can be reverted to the free aldehyde by treatment

with mild base (NaHCO₃) immediately prior to use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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